5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole
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Overview
Description
5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethylpiperazine group, a formyl group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole typically involves multiple steps. One common method involves the reaction of 1-ethylpiperazine with 2-chloro-5-chloromethylpyridine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for a few hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Ethylpiperazin-1-YL)-4-carboxylic acid-1-phenyl-3-(trifluoromethyl)pyrazole.
Reduction: 5-(4-Ethylpiperazin-1-YL)-4-hydroxymethyl-1-phenyl-3-(trifluoromethyl)pyrazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Another compound with an ethylpiperazine group, but with different substituents on the pyrazole ring.
2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile: A related compound with a triazine ring instead of a pyrazole ring.
Uniqueness
5-(4-Ethylpiperazin-1-YL)-4-formyl-1-phenyl-3-(trifluoromethyl)pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19F3N4O |
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Molecular Weight |
352.35 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H19F3N4O/c1-2-22-8-10-23(11-9-22)16-14(12-25)15(17(18,19)20)21-24(16)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
XJNXKKIIWYNQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)C=O |
Origin of Product |
United States |
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